An In-depth Technical Guide to the Chemical Properties of N-Benzyl-2-propen-1-amine Hydrochloride
An In-depth Technical Guide to the Chemical Properties of N-Benzyl-2-propen-1-amine Hydrochloride
Abstract
This technical guide provides a comprehensive analysis of the chemical properties of N-Benzyl-2-propen-1-amine hydrochloride (CAS No: 23530-82-7), a versatile secondary amine salt with significant potential as a building block in synthetic organic chemistry and drug discovery.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of its chemical identity, physicochemical characteristics, spectroscopic profile, synthesis, reactivity, and safety considerations. Given the limited availability of specific experimental data for the hydrochloride salt, this guide integrates known data for the free base, N-Benzyl-2-propen-1-amine, and presents detailed, field-proven protocols for the experimental determination of the hydrochloride's properties. This approach is designed to empower researchers with the practical knowledge required for the effective application and further investigation of this compound.
Chemical Identity and Structure
N-Benzyl-2-propen-1-amine hydrochloride is the hydrochloride salt of N-Benzyl-2-propen-1-amine, also known as N-allylbenzylamine. The structure features a benzyl group and an allyl group attached to a secondary amine, which is protonated in the hydrochloride form.[1] This unique combination of a rigid aromatic ring and a reactive alkene functionality makes it a valuable intermediate in the synthesis of more complex molecules.[1]
The fundamental chemical identifiers for N-Benzyl-2-propen-1-amine hydrochloride and its corresponding free base are summarized in the table below.
| Property | N-Benzyl-2-propen-1-amine Hydrochloride | N-Benzyl-2-propen-1-amine (Free Base) |
| Synonyms | N-Allylbenzylamine hydrochloride | N-Allylbenzylamine, N-Benzylallylamine |
| CAS Number | 23530-82-7[1] | 4383-22-6 |
| Molecular Formula | C₁₀H₁₄ClN[1][2] | C₁₀H₁₃N |
| Molecular Weight | 183.68 g/mol [1][2] | 147.22 g/mol |
| InChI | 1S/C10H13N.ClH/c1-2-8-11-9-10-6-4-3-5-7-10;/h2-7,11H,1,8-9H2;1H[2] | 1S/C10H13N/c1-2-8-11-9-10-6-4-3-5-7-10/h2-7,11H,1,8-9H2 |
| InChI Key | OUDLNGVMJGSNIV-UHFFFAOYSA-N[2] | RHUCQDQRNUUMKY-UHFFFAOYSA-N |
| SMILES | C=CCNCC1=CC=CC=C1.Cl[2] | C=CCNCC1=CC=CC=C1 |
| Physical Form | Solid[2] | Colorless to pale yellow liquid |
Physicochemical Properties
A thorough understanding of the physicochemical properties of N-Benzyl-2-propen-1-amine hydrochloride is essential for its handling, storage, and application in chemical reactions and biological assays. While specific experimental data for the hydrochloride salt is not extensively reported, the properties of the free base provide a useful baseline.
Known Properties of the Free Base
| Property | Value |
| Boiling Point | 208-217.7 °C (lit.)[3][4] |
| Density | ~0.924 g/cm³ (predicted) |
| Refractive Index | 1.5210-1.5250 |
| Solubility | Soluble in organic solvents such as ethanol and ether; limited solubility in water. |
Experimental Protocols for Characterization of the Hydrochloride Salt
The following protocols outline standard methodologies for determining the key physicochemical properties of N-Benzyl-2-propen-1-amine hydrochloride.
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Apparatus: Digital melting point apparatus.
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Procedure:
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A small, dry sample of N-Benzyl-2-propen-1-amine hydrochloride is finely powdered and packed into a capillary tube to a height of 2-3 mm.
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The capillary tube is placed in the heating block of the melting point apparatus.
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The temperature is increased at a rate of 10-20 °C/min initially, and then slowed to 1-2 °C/min as the expected melting range is approached.
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The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point.
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Materials: N-Benzyl-2-propen-1-amine hydrochloride, various solvents (e.g., water, ethanol, methanol, dichloromethane, acetone, toluene), test tubes, vortex mixer.
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Procedure:
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Add a small, accurately weighed amount of the compound (e.g., 10 mg) to a test tube.
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Add a measured volume of the solvent (e.g., 1 mL) to the test tube.
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Vortex the mixture for 1-2 minutes.
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Visually inspect the solution for the presence of undissolved solid.
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If the solid dissolves completely, the compound is considered soluble at that concentration. If not, the solvent can be added incrementally until dissolution is achieved or the compound is deemed insoluble.
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The process is repeated for each solvent to build a comprehensive solubility profile.
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Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
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Aromatic Protons (C₆H₅): Multiplet in the range of δ 7.2-7.5 ppm.
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Allyl Protons (=CH-CH₂): Multiplet in the range of δ 5.8-6.0 ppm.
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Allyl Protons (CH₂=): Multiplet in the range of δ 5.2-5.4 ppm.
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Benzyl Protons (Ar-CH₂-N): Singlet or multiplet around δ 4.0-4.2 ppm.
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Allyl Protons (-N-CH₂-CH=): Multiplet around δ 3.5-3.7 ppm.
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Aromatic Carbons: Peaks in the range of δ 125-140 ppm.
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Allyl Carbon (=CH-): Peak around δ 130-135 ppm.
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Allyl Carbon (CH₂=): Peak around δ 115-120 ppm.
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Benzyl Carbon (Ar-CH₂-N): Peak around δ 50-55 ppm.
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Allyl Carbon (-N-CH₂-): Peak around δ 50-55 ppm.
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Instrumentation: 400 MHz or higher NMR spectrometer.
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Sample Preparation: Dissolve 5-10 mg of N-Benzyl-2-propen-1-amine hydrochloride in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD).
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¹H NMR Acquisition:
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Pulse Program: Standard single-pulse experiment.
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Spectral Width: 0-10 ppm.
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Acquisition Time: 2-4 seconds.
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Relaxation Delay: 1-5 seconds.
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Number of Scans: 16-64 scans.
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-
¹³C NMR Acquisition:
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Pulse Program: Proton-decoupled pulse sequence.
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Spectral Width: 0-160 ppm.
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Acquisition Time: 1-2 seconds.
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Relaxation Delay: 2-5 seconds.
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Number of Scans: 1024 or more scans.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
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N-H Stretch (Ammonium Salt): Broad band in the region of 2400-2800 cm⁻¹.
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C-H Stretch (Aromatic): Peaks around 3000-3100 cm⁻¹.
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C-H Stretch (Aliphatic): Peaks around 2850-3000 cm⁻¹.
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C=C Stretch (Alkene): Peak around 1640-1680 cm⁻¹.
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C=C Stretch (Aromatic): Peaks in the region of 1450-1600 cm⁻¹.
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C-N Stretch: Peak in the region of 1000-1250 cm⁻¹.
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Instrumentation: Fourier-Transform Infrared (FT-IR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
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Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
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Data Acquisition:
-
A background spectrum of the clean ATR crystal is collected.
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The sample is placed on the crystal, and the spectrum is recorded, typically over the range of 4000-400 cm⁻¹.
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Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.
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Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.
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Molecular Ion (M⁺): A peak corresponding to the molecular weight of the free base (147.22 m/z) may be observed.
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Major Fragments:
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Tropylium Ion (m/z 91): A prominent peak due to the stable benzyl cation.
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Loss of Allyl Group (m/z 106): Cleavage of the N-allyl bond.
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Loss of Benzyl Group (m/z 56): Cleavage of the N-benzyl bond.
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-
Instrumentation: Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI for the hydrochloride salt).
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Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile/water).
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Data Acquisition (ESI-MS):
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The sample solution is infused into the ESI source.
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The mass spectrum is acquired in positive ion mode to observe the protonated molecule [M+H]⁺ (m/z 148.12 for the free base).
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Tandem mass spectrometry (MS/MS) can be performed on the [M+H]⁺ ion to induce fragmentation and obtain structural information.
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Synthesis and Reactivity
N-Benzyl-2-propen-1-amine hydrochloride is typically synthesized from its free base, which can be prepared through various methods.
Synthesis of N-Benzyl-2-propen-1-amine (Free Base)
A common method for the synthesis of the free base is the reductive amination of benzaldehyde with allylamine.
Caption: Reductive amination synthesis pathway.
Protocol for the Synthesis of N-Benzyl-2-propen-1-amine Hydrochloride
This protocol describes the conversion of the free base to its hydrochloride salt.
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Materials: N-Benzyl-2-propen-1-amine, diethyl ether (anhydrous), hydrochloric acid (concentrated or as a solution in diethyl ether), magnetic stirrer, dropping funnel, ice bath.
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Procedure:
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Dissolve N-Benzyl-2-propen-1-amine (1 equivalent) in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stir bar.
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Cool the solution in an ice bath.
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Slowly add a stoichiometric amount of hydrochloric acid (1 equivalent), either concentrated or as a solution in diethyl ether, dropwise with vigorous stirring.
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A white precipitate of N-Benzyl-2-propen-1-amine hydrochloride will form.
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Continue stirring in the ice bath for 30 minutes after the addition is complete.
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Collect the solid product by vacuum filtration.
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Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting material.
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Dry the product under vacuum to yield pure N-Benzyl-2-propen-1-amine hydrochloride.
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Chemical Reactivity
The reactivity of N-Benzyl-2-propen-1-amine is primarily dictated by the secondary amine and the terminal alkene.
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N-Alkylation/Acylation: The secondary amine can be further functionalized through reactions with alkyl halides or acyl chlorides.
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Alkene Reactions: The allyl group can undergo various addition reactions, such as hydrogenation, halogenation, and hydrohalogenation. It can also participate in polymerization and cross-coupling reactions.
Applications in Drug Development
The N-benzylamine and allylamine moieties are present in various biologically active compounds, suggesting the potential of N-Benzyl-2-propen-1-amine hydrochloride as a scaffold or intermediate in medicinal chemistry.
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Anticancer Potential: Derivatives of N-benzylamines have been investigated as potent inhibitors of enzymes involved in cancer progression. For instance, N-benzyl-2-phenylpyrimidin-4-amine derivatives have shown nanomolar inhibitory potency against the USP1/UAF1 deubiquitinase complex, a promising anticancer target.
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Antifungal and Antimicrobial Activity: The benzylamine scaffold is a component of several known antimycotic agents. The synthesis of novel benzylamine derivatives has been a strategy for developing new antifungal compounds.
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Neuropharmacology: The N-benzyl group is a common feature in molecules targeting the central nervous system. For example, N-benzylphenylethylamines are known to be potent serotonergic receptor ligands.[5]
The unique combination of the benzyl and allyl groups in N-Benzyl-2-propen-1-amine hydrochloride offers a versatile platform for the synthesis of diverse libraries of compounds for screening against various therapeutic targets.
Caption: Drug development potential workflow.
Safety and Handling
Hazard Identification
N-Benzyl-2-propen-1-amine hydrochloride is classified with the GHS07 pictogram, indicating that it can cause skin and eye irritation.[2]
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Hazard Statements: H319 (Causes serious eye irritation).[2]
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Precautionary Statements: P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]
The free base, N-Benzyl-2-propen-1-amine, is classified as corrosive and can cause severe skin burns and eye damage.
Toxicity Profile
While specific toxicological data for N-Benzyl-2-propen-1-amine hydrochloride is limited, the toxicity of allylamine and its derivatives has been studied. Allylamines are known to exhibit cardiovascular toxicity.[6][7] The mechanism is believed to involve the metabolic conversion of the allyl group to the highly reactive and cytotoxic metabolite, acrolein. This can lead to myocardial necrosis and vascular lesions.[8][9] Therefore, it is prudent to handle N-Benzyl-2-propen-1-amine hydrochloride and its derivatives with appropriate caution, particularly avoiding inhalation, ingestion, and skin contact.
Recommended Handling Procedures
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Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.
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Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.
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Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.
Conclusion
N-Benzyl-2-propen-1-amine hydrochloride is a chemical compound with significant untapped potential in synthetic and medicinal chemistry. Its dual functionality provides a rich platform for the development of novel molecules with diverse biological activities. While there is a need for more comprehensive experimental characterization of the hydrochloride salt, this guide provides a solid foundation of its known properties and outlines the necessary experimental protocols for its further investigation. By leveraging the information and methodologies presented herein, researchers can confidently and safely utilize this compound to advance their scientific and drug discovery endeavors.
References
- Allylamine cardiovascular toxicity: evidence for aberrant vasoreactivity in rats. (1998). Toxicology and Applied Pharmacology, 148(1), 137-145.
- Hine, C. H., Kodama, J. K., Guzman, R. J., & Loquvam, G. S. (1960). The toxicity of allylamines.
- Boor, P. J., & Hysmith, R. M. (1987). Allylamine cardiovascular toxicity. Toxicology, 44(2), 129-145.
- Boor, P. J., & Nelson, T. J. (1982). Ultrastructural alterations in allylamine cardiovascular toxicity. Late myocardial and vascular lesions.
- BenchChem. (2025). Application Notes and Protocols: N-Benzylphenylethylamines in Medicinal Chemistry.
Sources
- 1. Buy N-Benzyl-2-propen-1-amine hydrochloride | 23530-82-7 [smolecule.com]
- 2. N-Benzyl-2-propen-1-amine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. N-ALLYLBENZYLAMINE CAS#: 4383-22-6 [amp.chemicalbook.com]
- 4. N-ALLYLBENZYLAMINE | 4383-22-6 [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 8. Allylamine cardiovascular toxicity: evidence for aberrant vasoreactivity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ultrastructural alterations in allylamine cardiovascular toxicity. Late myocardial and vascular lesions - PubMed [pubmed.ncbi.nlm.nih.gov]


